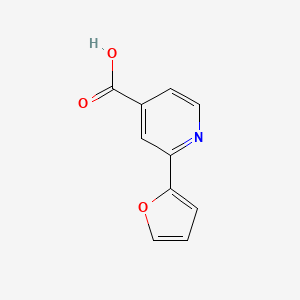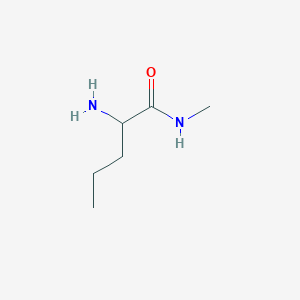
Ácido 2-(furan-2-il)piridina-4-carboxílico
Descripción general
Descripción
2-(Furan-2-yl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a furan ring at the 2-position and a carboxylic acid group at the 4-position
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
Target of Action
This compound is a unique chemical that is provided to early discovery researchers for exploration . Therefore, its specific targets and their roles are still under investigation.
Mode of Action
As a unique chemical, its interaction with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s worth noting that furan derivatives have been found to inhibit certain enzymes, such as lysozyme and β-glucuronidase . These enzymes are involved in various biochemical pathways, including immune response and metabolism.
Result of Action
As a unique chemical provided to early discovery researchers, its specific effects at the molecular and cellular levels are still under investigation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-furylboronic acid with 4-bromopyridine-2-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product.
Another approach involves the direct functionalization of pyridine derivatives. For example, the reaction of 2-furylmagnesium bromide with 4-chloropyridine-2-carboxylic acid in the presence of a suitable catalyst can lead to the formation of 2-(Furan-2-yl)pyridine-4-carboxylic acid.
Industrial Production Methods
Industrial production of 2-(Furan-2-yl)pyridine-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-(Furan-2-yl)pyridine-4-methanol.
Substitution: Halogenated or nitrated derivatives of 2-(Furan-2-yl)pyridine-4-carboxylic acid.
Comparación Con Compuestos Similares
2-(Furan-2-yl)pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
4-(Furan-2-yl)pyridine-2-carboxylic acid: This compound has the furan ring and carboxylic acid group at different positions on the pyridine ring, leading to distinct chemical and biological properties.
2-(Thiophen-2-yl)pyridine-4-carboxylic acid: The thiophene ring in place of the furan ring imparts different electronic and steric effects, affecting the compound’s reactivity and interactions.
2-(Furan-2-yl)pyridine-3-carboxylic acid: The carboxylic acid group is positioned differently, which can influence the compound’s acidity and coordination behavior.
Propiedades
IUPAC Name |
2-(furan-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJBDQGUVODXPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651748 | |
| Record name | 2-(Furan-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-95-4 | |
| Record name | 2-(Furan-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)

![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)


![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)





![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)
